ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15064811
InChI: InChI=1S/C18H22N4O4S/c1-2-26-17(25)9-13-11-27-18(19-13)20-15(23)10-22-16(24)8-12-6-4-3-5-7-14(12)21-22/h8,11H,2-7,9-10H2,1H3,(H,19,20,23)
SMILES:
Molecular Formula: C18H22N4O4S
Molecular Weight: 390.5 g/mol

ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC15064811

Molecular Formula: C18H22N4O4S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate -

Specification

Molecular Formula C18H22N4O4S
Molecular Weight 390.5 g/mol
IUPAC Name ethyl 2-[2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C18H22N4O4S/c1-2-26-17(25)9-13-11-27-18(19-13)20-15(23)10-22-16(24)8-12-6-4-3-5-7-14(12)21-22/h8,11H,2-7,9-10H2,1H3,(H,19,20,23)
Standard InChI Key MBNHANKRAGQOST-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Introduction

Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring and a cycloheptapyridazine structure. This compound is classified as a thiazole derivative and belongs to the broader category of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities.

Synthesis of Ethyl (2-{[(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazin-2-Yl)Acetyl]Amino}-1,3-Thiazol-4-Yl)Acetate

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific steps are not detailed in the available literature, the process generally requires careful planning and execution of various chemical reactions to assemble the complex structure.

General Approach to Synthesis

  • Starting Materials: Typically involve commercially available or easily synthesized precursors.

  • Reaction Conditions: May include refluxing, basification, and acidification steps to form and modify the thiazole and cycloheptapyridazine rings.

  • Purification Methods: Crystallization or chromatography techniques are commonly used to purify the final product.

Biological and Medicinal Significance

The presence of both thiazole and cycloheptapyridazine rings in this compound suggests potential biological activity. Thiazoles and pyridazines are known for their roles in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, and other pharmacological properties.

Potential Applications

  • Pharmacological Activities: May include antimicrobial, anti-inflammatory, and other biological activities due to its structural components.

  • Research Directions: Further studies are necessary to elucidate its specific biological activities and potential therapeutic applications.

Comparison with Similar Compounds

Other compounds featuring thiazole and heterocyclic structures have shown promising biological activities. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been investigated as a potential 5-lipoxygenase (5-LOX) inhibitor .

Data Comparison

CompoundStructural FeaturesPotential Biological Activity
Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetateThiazole and cycloheptapyridazine ringsAntimicrobial, anti-inflammatory
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiophene, pyrazole, and thiadiazole rings5-LOX inhibitor

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